1-Bromo-butano-1d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

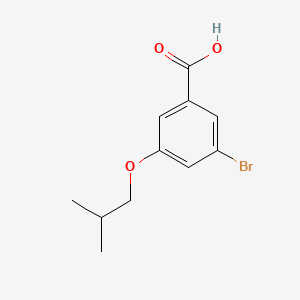

1-BroMobutane-1d4 is a deuterated analog of 1-Bromobutane, an organobromine compound with the formula CH₃(CH₂)₃Br. This compound is a colorless liquid, although impure samples may appear yellowish. It is insoluble in water but soluble in organic solvents. The deuterated version, 1-BroMobutane-1d4, is used in various fields of research due to its unique physical and chemical properties.

Aplicaciones Científicas De Investigación

1-BroMobutane-1d4 has a wide range of applications in scientific research:

Chemistry: It is used as an alkylating agent in organic synthesis and as a precursor to other compounds, such as n-butyllithium.

Biology: Deuterated compounds like 1-BroMobutane-1d4 are used in metabolic studies to trace the pathways of biochemical reactions.

Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Industry: 1-BroMobutane-1d4 is used in the manufacturing of specialized materials for technology and electronics.

Mecanismo De Acción

The mechanism of the reaction for the synthesis of 1-bromobutane involves the use of excess sulfuric acid, which increases the degree of completion of the reaction . The presence of a strong acid like sulfuric acid protonates the butan-1-ol, transforming the hydroxyl group (-OH) into a better leaving group, water (H2O) .

Safety and Hazards

1-Bromobutane is a highly flammable liquid and vapor . It causes skin irritation and may cause respiratory irritation . It is suspected of causing cancer and may damage fertility or the unborn child . It may cause damage to organs (Liver) through prolonged or repeated exposure if inhaled . It is toxic to aquatic life with long-lasting effects .

Direcciones Futuras

1-Bromobutane is primarily used as a source of the butyl group in organic synthesis . It is one of several isomers of butyl bromide . It is the precursor to n-butyllithium . When bromobutane is the precursor, the product is a homogeneous solution, consisting of a mixed cluster containing both LiBr and LiBu .

Métodos De Preparación

1-BroMobutane-1d4 can be synthesized through several methods. One common synthetic route involves the reaction of butan-1-ol with hydrobromic acid (HBr) in the presence of sulfuric acid (H₂SO₄). The reaction proceeds as follows :

CH3(CH2)3OH+HBr→CH3(CH2)3Br+H2O

In an industrial setting, the production of 1-BroMobutane-1d4 typically involves the use of deuterated reagents to ensure the incorporation of deuterium atoms into the final product. The reaction conditions often include a reflux setup to maintain the reaction temperature and facilitate the separation of the desired product from byproducts .

Análisis De Reacciones Químicas

1-BroMobutane-1d4 undergoes several types of chemical reactions, including:

Substitution Reactions (S_N2): As a primary haloalkane, 1-BroMobutane-1d4 is prone to bimolecular nucleophilic substitution (S_N2) reactions.

Formation of Grignard Reagents: When combined with magnesium metal in dry ether, 1-BroMobutane-1d4 forms the corresponding Grignard reagent, which is used to attach butyl groups to various substrates.

Reduction Reactions: 1-BroMobutane-1d4 can be reduced to butane using reducing agents such as lithium aluminum hydride (LiAlH₄).

Comparación Con Compuestos Similares

1-BroMobutane-1d4 can be compared with other similar compounds, such as:

1-Chlorobutane (CH₃(CH₂)₃Cl): Similar to 1-BroMobutane-1d4 but with a chlorine atom instead of bromine. It is less reactive in S_N2 reactions due to the weaker leaving group.

1-Iodobutane (CH₃(CH₂)₃I): More reactive than 1-BroMobutane-1d4 due to the better leaving group (iodine).

1-Fluorobutane (CH₃(CH₂)₃F): Less reactive in S_N2 reactions due to the strong carbon-fluorine bond.

1-BroMobutane-1d4 stands out due to its deuterium atoms, which make it particularly useful in research applications involving isotopic labeling and tracing.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of 1-BromoButane-1,4-diol involves the conversion of But-1,4-diene to 1-BromoButane-1,4-diol through a series of reactions.", "Starting Materials": [ "But-1,4-diene", "Bromine", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: But-1,4-diene is reacted with bromine to form 1,4-dibromobutane.", "Step 2: The 1,4-dibromobutane is then reacted with hydrogen peroxide and sodium hydroxide to form 1,4-butanediol.", "Step 3: Finally, 1,4-butanediol is reacted with hydrobromic acid to form 1-BromoButane-1,4-diol." ] } | |

Número CAS |

1219805-80-7 |

Fórmula molecular |

C4H9Br |

Peso molecular |

141.044 |

Nombre IUPAC |

1-bromo-1,1,2,2-tetradeuteriobutane |

InChI |

InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i3D2,4D2 |

Clave InChI |

MPPPKRYCTPRNTB-KHORGVISSA-N |

SMILES |

CCCCBr |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578411.png)

![3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid](/img/structure/B578412.png)